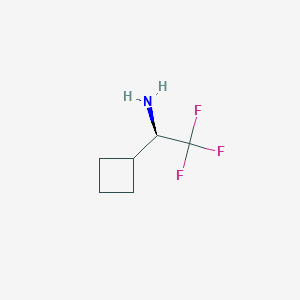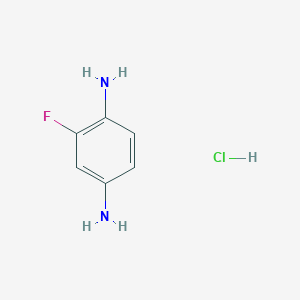
2-FLuorobenzene-1,4-diaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2FN2 It is a fluorinated aromatic amine, which means it contains a benzene ring with fluorine and amine groups attached
Preparation Methods
The synthesis of 2-fluorobenzene-1,4-diamine dihydrochloride typically involves the diazotization of aniline hydrochloride followed by a reaction with fluoboric acid. The process can be summarized as follows:
Diazotization: Aniline hydrochloride is dissolved in water and hydrochloric acid, and then sodium nitrite is added to form the diazonium salt.
Reaction with Fluoboric Acid: The diazonium salt is then reacted with fluoboric acid to form the corresponding fluoborate.
Decomposition: The fluoborate is decomposed by heating to yield 2-fluorobenzene-1,4-diamine dihydrochloride.
Industrial production methods may involve continuous-flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
2-Fluorobenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluorobenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-fluorobenzene-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, leading to specific biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-Fluorobenzene-1,4-diamine dihydrochloride can be compared with other fluorinated aromatic amines, such as:
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Chlorobenzene: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Bromobenzene: Similar to chlorobenzene but with a bromine atom, affecting its reactivity and applications.
The uniqueness of 2-fluorobenzene-1,4-diamine dihydrochloride lies in its specific substitution pattern and the presence of both fluorine and amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8ClFN2 |
|---|---|
Molecular Weight |
162.59 g/mol |
IUPAC Name |
2-fluorobenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,8-9H2;1H |
InChI Key |
GVMXNUZAIYYGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


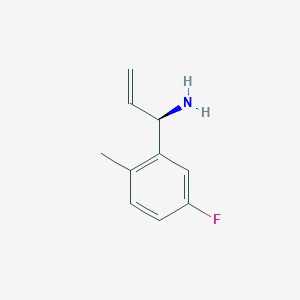

![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13036527.png)
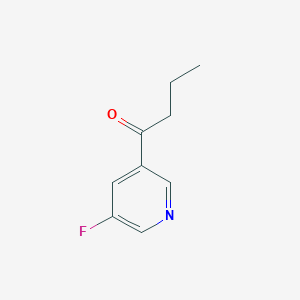
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
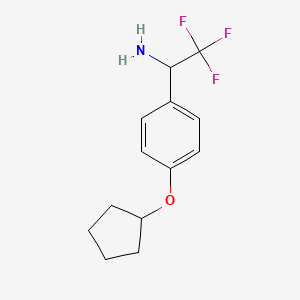
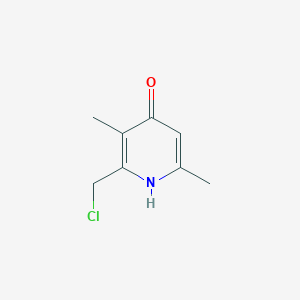

![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)

![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)
